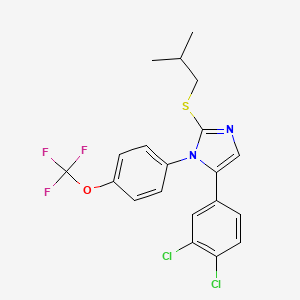
5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a useful research compound. Its molecular formula is C20H17Cl2F3N2OS and its molecular weight is 461.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(3,4-dichlorophenyl)-2-(isobutylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. Imidazole derivatives are known for their broad therapeutic potential, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C18H16Cl2F3N2OS
- Molecular Weight : 426.29 g/mol
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. In a study by Jain et al., various imidazole compounds were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder well diffusion method. The results indicated that certain derivatives exhibited significant zones of inhibition compared to control drugs like Norfloxacin.
| Compound | Zone of Inhibition (mm) |
|---|---|
| E. coli | P. aeruginosa |
| 5a | 15 |
| 5b | 11 |
| Streptomycin | 28 |
This data suggests that compounds similar to This compound may also possess notable antibacterial properties due to the imidazole ring's inherent activity .
Anticancer Activity
Research indicates that imidazole derivatives can inhibit cancer cell proliferation. A study highlighted that substituted imidazoles demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. The specific compound could potentially exhibit similar anticancer properties due to its structural characteristics.
The biological activity of imidazole compounds is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The imidazole ring can act as a proton donor or acceptor, facilitating interactions with enzymes and receptors involved in various metabolic pathways.
- Antibacterial Mechanism : Imidazoles can disrupt bacterial cell wall synthesis or interfere with enzyme activities critical for bacterial survival.
- Anticancer Mechanism : These compounds may induce oxidative stress in cancer cells, leading to cell death.
Case Studies
- Antimicrobial Study : In a comparative study involving several imidazole derivatives, it was found that those containing halogen substitutions (like chlorine and fluorine) significantly enhanced antimicrobial activity .
- Cancer Research : A study focusing on the anticancer effects of imidazole derivatives reported that certain structural modifications led to increased potency against breast cancer cells, with IC50 values significantly lower than standard chemotherapeutics .
特性
IUPAC Name |
5-(3,4-dichlorophenyl)-2-(2-methylpropylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2F3N2OS/c1-12(2)11-29-19-26-10-18(13-3-8-16(21)17(22)9-13)27(19)14-4-6-15(7-5-14)28-20(23,24)25/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPRVMLJRIRMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














